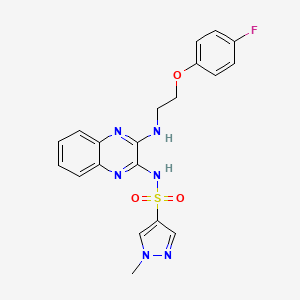![molecular formula C28H22N2O2S B3015969 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313252-04-9](/img/structure/B3015969.png)
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Aminothiazoles and Thiazolylacetonitrile Derivatives : The compound has been synthesized and evaluated for potential anti-inflammatory properties. This research involves the synthesis of new derivatives, including aminothiazoles and thiazolylacetonitrile, and their biological evaluation for analgesic and anti-inflammatory activities (Thabet, Helal, Salem, & Abdelaal, 2011).
Ring-Substituted Naphthalene-1-Carboxanilides : Another study involved the preparation of ring-substituted naphthalene-1-carboxanilides, demonstrating significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis. These compounds were found to have higher activity than certain standard drugs and were tested for their effect on photosynthetic electron transport (Goněc et al., 2014).
Synthesis and Characterization : The compound's derivatives have been synthesized and characterized, revealing weak interactions in their crystal structures, which may have implications in their biological activity (Nagarajaiah & Begum, 2015).
Computational and Pharmacological Evaluation : Computational and pharmacological evaluations of novel derivatives, including the studied compound, have been conducted. These derivatives showed potential in toxicity assessment, tumour inhibition, and as antioxidants, analgesics, and anti-inflammatories (Faheem, 2018).
Antioxidant and Anticancer Activity : Novel derivatives of the compound have been synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives demonstrated higher antioxidant activity than ascorbic acid and significant cytotoxic effects against specific cancer cell lines (Tumosienė et al., 2020).
Antibacterial and Herbicidal Activity : The antibacterial and herbicidal activities of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, which are structurally related, were investigated. These compounds exhibited significant activity against certain Staphylococcus strains and mycobacterial species, along with herbicidal properties (Kos et al., 2013).
Molecular Docking Studies : The compound has been a part of studies involving molecular docking, which assesses its interaction with various biological molecules, a crucial aspect in drug discovery (Radisavljević et al., 2021).
Synthesis and Microbiological Evaluation : New derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, providing insights into their potential as antibacterial and antifungal agents (Voskienė et al., 2012).
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S/c1-18-12-14-19(15-13-18)25-26(20-8-4-3-5-9-20)33-28(29-25)30-27(31)23-16-21-10-6-7-11-22(21)17-24(23)32-2/h3-17H,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLNIEQMZUIKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

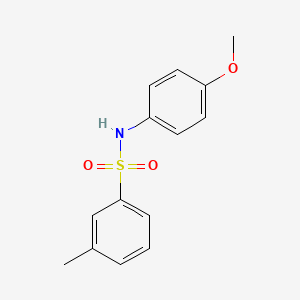
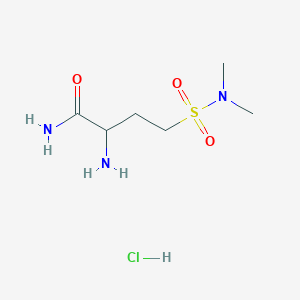
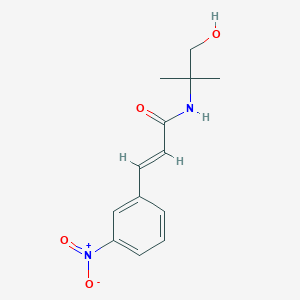
![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)
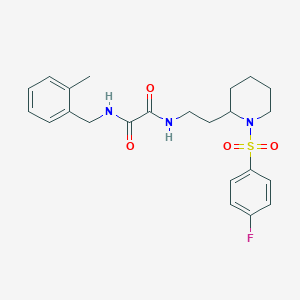
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)
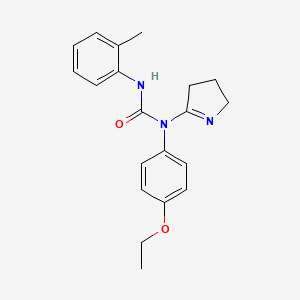
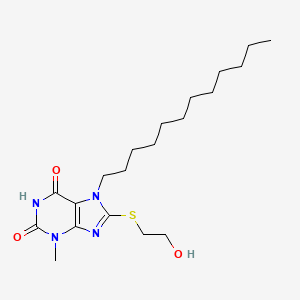
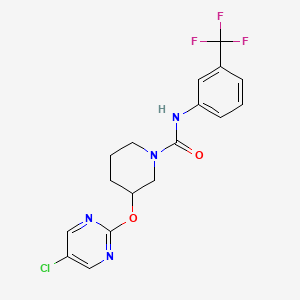
![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)
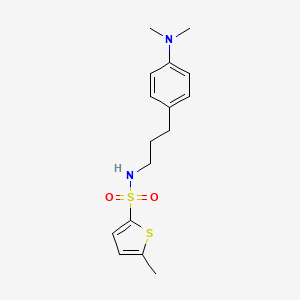
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
